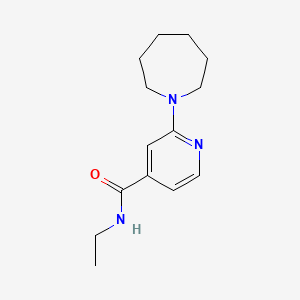
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one, also known as AG-1478, is a synthetic compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research, due to its ability to block the signaling pathway that drives the growth and proliferation of cancer cells.
Mecanismo De Acción
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a competitive inhibitor of the ATP-binding site of EGFR. The binding of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one to the receptor prevents the binding of ATP, which is required for the activation of the receptor and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion.
Biochemical and Physiological Effects:
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to have some off-target effects, such as the inhibition of other receptor tyrosine kinases, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has several advantages for lab experiments, including its potency and specificity for EGFR inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one also has some limitations, such as its off-target effects, which may make it less effective as a therapeutic agent. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one may have some toxicity issues, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one. One area of research is the development of more potent and selective EGFR inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which could help to personalize cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one and other EGFR inhibitors as cancer therapeutics.
Métodos De Síntesis
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-nitrophenylacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-butyl-4-chloro-1H-phthalazin-1-one in the presence of sodium hydroxide to form 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one.
Aplicaciones Científicas De Investigación
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been extensively studied for its potential applications in cancer research. EGFR is a transmembrane receptor that is overexpressed in many cancer cells, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a potent inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion, making 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-3-10-21-17(22)13-7-5-4-6-12(13)14(19-21)16-18-15(20-23-16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBTZMCSKOSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)


![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)
![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)


![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)